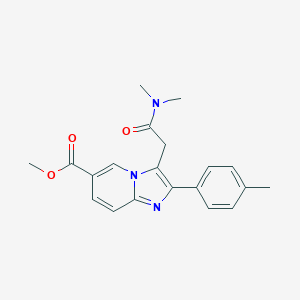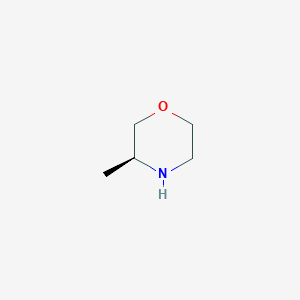
Trimethylacetic anhydride
Übersicht
Beschreibung
Trimethylacetic anhydride, also known as pivalic anhydride or 2,2-dimethylpropanoyl 2,2-dimethylpropanoate, is used as acylation and esterification reagents . It is involved in acylation and esterification reactions with anilines and phenols . It is also used in solid-phase oligonucleotide synthesis and in the kinetic resolution of racemic 2-hydroxy-gamma-butyrolactones with diphenylacetic acid .
Molecular Structure Analysis
The molecular formula of Trimethylacetic anhydride is C10H18O3 . The InChI Key is PGZVFRAEAAXREB-UHFFFAOYSA-N .Chemical Reactions Analysis
Trimethylacetic anhydride is involved in acylation and esterification reactions with anilines and phenols . It is also used in solid-phase oligonucleotide synthesis and in the kinetic resolution of racemic 2-hydroxy-gamma-butyrolactones with diphenylacetic acid .Physical And Chemical Properties Analysis
Trimethylacetic anhydride is a clear colorless liquid . It has a refractive index of 1.4075-1.4105 at 20°C . It is miscible with acetonitrile .Wissenschaftliche Forschungsanwendungen
Acylation of Anilines
Trimethylacetic anhydride is widely used as an acylation reagent for anilines . This process is crucial in the synthesis of aromatic amides, which are important intermediates in the production of pharmaceuticals, agrochemicals, and dyes. The acylation reaction typically involves the introduction of the trimethylacetic moiety into the aniline compound, enhancing its chemical properties for further reactions.
Esterification of Phenols
Similarly, Pivalic anhydride serves as an esterification agent for phenols . Esterification is a key step in modifying the properties of phenolic compounds, which can lead to the development of new materials with improved thermal stability and solubility. These esterified phenols find applications in polymer chemistry and material science.
Solid-Phase Oligonucleotide Synthesis
In the field of genetic engineering and molecular biology, Trimethylacetic anhydride is utilized in solid-phase oligonucleotide synthesis . This application is fundamental for creating specific DNA or RNA sequences, which can be used as probes, primers, or therapeutic agents. The anhydride plays a role in the protection of the nucleotide’s reactive groups during the synthesis process.
Kinetic Resolution of Racemic Compounds
The kinetic resolution of racemic mixtures is another area where Pivalic anhydride shows its utility . It is used in the resolution of racemic 2-hydroxy-γ-butyrolactones with diphenylacetic acid . This process is significant in the production of enantiomerically pure substances, which are essential in the creation of drugs with specific chirality-related efficacy.
Synthesis of N-arylamides
Pivalic anhydride has been demonstrated to be an effective reagent for the direct amidation of carboxylic acids with N-alkyl anilines . This one-step, base-free synthesis method is advantageous for producing N-arylamides, which are valuable in various chemical industries, including pharmaceuticals and organic materials.
Production of Cyano-4, N-tert-butyloxycarbonyl Piperidine
Lastly, Trimethylacetic anhydride is employed in the production of cyano-4, N-tert-butyloxycarbonyl piperidine . This compound is an important intermediate in the synthesis of various pharmacologically active molecules and can be used in the development of new medicinal compounds.
Safety And Hazards
Zukünftige Richtungen
Trimethylacetic anhydride has been reported as a novel derivatization reagent for bottom–up proteomics of histone proteoforms . It substantially improves the separation of positional isomers, which is a prerequisite for identification and quantification of post-translationally modified histone forms . This suggests potential future directions in the field of proteomics .
Eigenschaften
IUPAC Name |
2,2-dimethylpropanoyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-9(2,3)7(11)13-8(12)10(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZVFRAEAAXREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601014577 | |
| Record name | Trimethylacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Trimethylacetic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21777 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Trimethylacetic anhydride | |
CAS RN |
1538-75-6 | |
| Record name | Pivalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1538-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pivalic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001538756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2,2-dimethyl-, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethylacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylacetic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.785 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid](/img/structure/B29124.png)



![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol](/img/structure/B29144.png)


![2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B29164.png)



